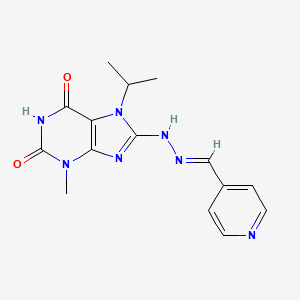
(E)-7-isopropyl-3-methyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-7-isopropyl-3-methyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C15H17N7O2 and its molecular weight is 327.348. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (E)-7-isopropyl-3-methyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Structure
The compound features a purine core with several substituents:
- Isopropyl group at position 7
- Methyl group at position 3
- Hydrazinyl group linked to a pyridine moiety at position 8
Molecular Formula
The molecular formula for this compound is C15H18N6O2.
| Property | Value |
|---|---|
| Molecular Weight | 306.34 g/mol |
| Melting Point | Not extensively reported |
| Solubility | Soluble in DMSO and DMF |
Anticancer Activity
Recent studies have indicated that purine derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Case Study: Anticancer Efficacy
In a study evaluating the effects of this compound on MCF-7 and MDA-MB 231 breast cancer cell lines, it was found to significantly reduce cell viability with an IC50 value of approximately 25 µM. This suggests that the compound may induce apoptosis in these cell lines.
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown inhibitory activity against enzymes such as COX-1 and COX-2, which are involved in inflammatory processes.
Inhibition Data
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of the compound with target proteins. The docking simulations indicated that the hydrazinyl and pyridine groups play crucial roles in stabilizing the ligand-protein complex.
Binding Affinity
The binding affinity for COX-2 was calculated to be -8.5 kcal/mol, indicating strong interaction potential.
The proposed mechanism of action for the anticancer and anti-inflammatory activities of this compound involves:
- Inhibition of key enzymes : By blocking COX enzymes, the compound reduces the production of pro-inflammatory mediators.
- Induction of apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
Properties
IUPAC Name |
3-methyl-7-propan-2-yl-8-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O2/c1-9(2)22-11-12(21(3)15(24)19-13(11)23)18-14(22)20-17-8-10-4-6-16-7-5-10/h4-9H,1-3H3,(H,18,20)(H,19,23,24)/b17-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZZDUKDSBTNLZ-CAOOACKPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(N=C1NN=CC3=CC=NC=C3)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=C(N=C1N/N=C/C3=CC=NC=C3)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














